molecular formula C13H7Cl3N2O2S3 B2995121 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 376348-99-1

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B2995121
CAS No.: 376348-99-1
M. Wt: 425.74
InChI Key: XZCBMBTUYMYVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide include other thiazole derivatives and sulfonamides. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,5-Dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in cardiovascular and anti-inflammatory applications. This compound's structure includes a sulfonamide group, which is known for its versatile pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C13H8Cl3N3O2S\text{C}_{13}\text{H}_{8}\text{Cl}_{3}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of sulfonamides like this compound often involves the inhibition of specific enzymes or receptors. Research indicates that it may interact with calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues. This interaction is crucial for its potential therapeutic effects in treating cardiovascular diseases .

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that this compound exhibited significant changes in these parameters compared to control conditions. The experimental design is summarized in Table 1:

GroupCompoundDose (nM)
IControl-
IIBenzene Sulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001

The findings demonstrated that the compound significantly decreased perfusion pressure and coronary resistance, suggesting a vasodilatory effect .

Interaction with Calcium Channels

Docking studies have shown that sulfonamides can act as calcium channel inhibitors. Theoretical models suggest that the compound may form complexes with calcium channels, potentially leading to decreased vascular resistance and altered cardiac function . This mechanism is supported by previous studies indicating that similar compounds exhibit calcium channel-blocking properties .

Case Studies

Several case studies have explored the cardiovascular effects of related sulfonamide compounds:

  • Endothelin Receptor Inhibition : A sulfonamide derivative was found to inhibit endothelin receptors, which are involved in regulating vascular tone and blood pressure. This inhibition could attenuate conditions such as pulmonary hypertension .
  • Carbonic Anhydrase Inhibition : Another study highlighted a different sulfonamide's ability to inhibit carbonic anhydrase, suggesting potential applications in managing heart failure .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical assessments using ADME/PK models indicate varying permeability across different cell types, which can influence its bioavailability and efficacy in vivo .

Properties

IUPAC Name

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2S3/c14-7-1-2-8(15)11(5-7)23(19,20)18-13-17-10(6-22-13)12-9(16)3-4-21-12/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBMBTUYMYVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC(=CS2)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.